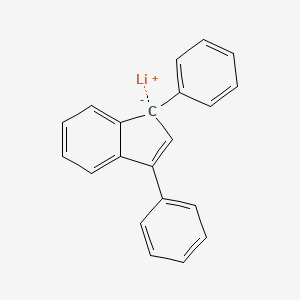
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, with additional ethoxy and phenylethyl substituents. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- typically involves the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the phenylethyl group. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylethyl positions, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler structure without the ethoxy and phenylethyl substituents.
5-Methoxy-6-(1-phenylethyl)-1,3-benzodioxole: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the phenylethyl group.
Uniqueness
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84598-14-1 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
5-ethoxy-6-(1-phenylethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H18O3/c1-3-18-15-10-17-16(19-11-20-17)9-14(15)12(2)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
Clé InChI |
YJZXWEFOIAJZRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1C(C)C3=CC=CC=C3)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


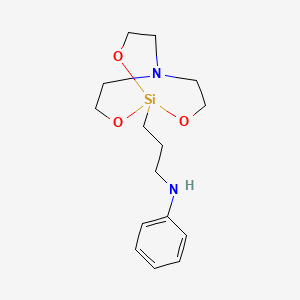
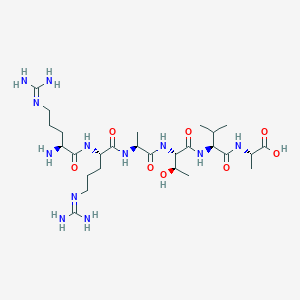
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
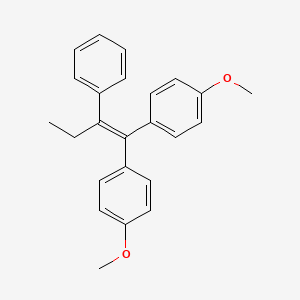


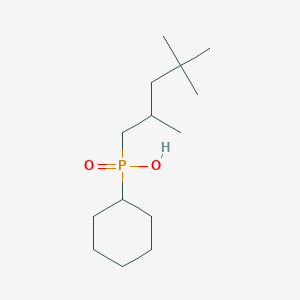
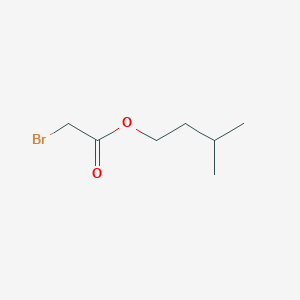
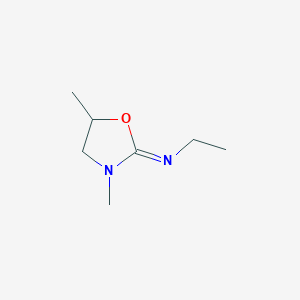
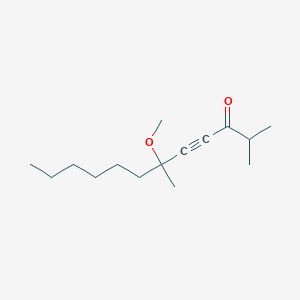

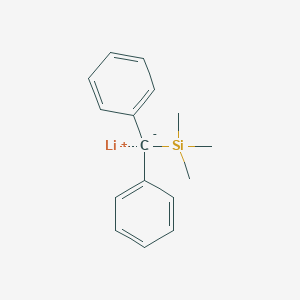
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
